D‑Ring Aromaticity: Resomycin C vs. Resomycin A and B
High‑resolution mass spectrometry and NMR analysis confirmed that resomycin C (C21H14O6) contains two fewer hydrogen atoms than resomycin B (C21H16O6) and four fewer than resomycin A (C21H18O7), consistent with a fully aromatic D‑ring [1]. The 1H NMR spectrum of resomycin C lacks the aliphatic methylene signals that are clearly present in resomycin A and B [1].
| Evidence Dimension | D‑ring saturation state |
|---|---|
| Target Compound Data | C21H14O6; no aliphatic methylene protons in the D‑ring |
| Comparator Or Baseline | Resomycin A (C21H18O7) and Resomycin B (C21H16O6); both display aliphatic methylene signals |
| Quantified Difference | Δ2 H atoms (Resomycin C vs. Resomycin B); Δ4 H atoms (Resomycin C vs. Resomycin A) |
| Conditions | HR‑ESI‑MS and 1H/13C NMR in deuteriochloroform |
Why This Matters
The fully aromatic D‑ring is the structural prerequisite for the unique ChaZ/ChaE‑mediated oxidative rearrangement that leads to chartreusin, a reactivity absent in the partially saturated congeners.
- [1] Maskey RP, Grün-Wollny I, Laatsch H. Resomycins A to approximately C: new anthracyclinone antibiotics formed by a terrestrial Streptomyces sp. J Antibiot (Tokyo). 2003 Sep;56(9):795-800. PMID: 14632291. View Source
